Cas no 111917-59-0 (Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI))

111917-59-0 structure
Nom du produit:Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
Numéro CAS:111917-59-0
Le MF:C26H34O9
Mégawatts:490.542768955231
MDL:MFCD20260622
CID:98023
PubChem ID:15011073
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)
- AdenanthinA
- Adenanthin
- (1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate
- [ "" ]
- Actinodephnine Acuminatin Acuminatoside Adenanthin
- (1S,3S,4aR,6R,6aR,9S,11S,11aS,11bS)-3-hydroxy-4,4,11b-trimethyl-8-methylene-5,7-dioxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-1,6,11-triyl triacetate
- Adenanthin-A
- CHEMBL513653
- Adenanthin A
- 111917-59-0
- FS-10145
- CS-0023382
- (1,3,7,11)-1,7,11-Tris(acetyloxy)-3-hydroxykaur-16-ene-6,15-dione
- AKOS032962103
- HY-N2819
- [(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- ((1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo(11.2.1.01,10.04,9)hexadecanyl) acetate
- (1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-BIS(ACETYLOXY)-6-HYDROXY-5,5,9-TRIMETHYL-14-METHYLIDENE-3,15-DIOXOTETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-11-YL ACETATE
- 85873-93-4
- (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo(11.2.1.0,.0,)hexadecan-16-yl acetic acid
- (1S,4R,6S,8R,9S,10S,11R,13R,16R)-8,11-Bis(acetyloxy)-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxotetracyclo[11.2.1.0,.0,]hexadecan-16-yl acetic acid
-
- MDL: MFCD20260622
- Piscine à noyau: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- La clé Inchi: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- Sourire: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Propriétés calculées
- Qualité précise: 490.22000
- Masse isotopique unique: 490.22028266g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 6
- Complexité: 1030
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 133Ų
- Le xlogp3: 1.8
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.3±0.1 g/cm3
- Point d'ébullition: 593.4±50.0 °C at 760 mmHg
- Point d'éclair: 192.6±23.6 °C
- Le PSA: 133.27000
- Le LogP: 1.92900
- Pression de vapeur: 0.0±3.8 mmHg at 25°C
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2024-05-24 | |
eNovation Chemicals LLC | D511938-5mg |
Adenanthin |
111917-59-0 | 98% | 5mg |
$735 | 2025-02-27 | |
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2025-02-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A35820-5mg |
(1α,3β,5β,7β,8α,9β,10α,11β)-3-Hydroxy-6,15-dioxokaur-16-ene-1,7,1 1-triyl triacetate |
111917-59-0 | ,HPLC≥98% | 5mg |
¥6720.0 | 2023-09-09 | |
ChemFaces | CFN99215-5mg |
Adenanthin |
111917-59-0 | >=98% | 5mg |
$498 | 2021-07-22 | |
ChemFaces | CFN99215-5mg |
Adenanthin |
111917-59-0 | >=98% | 5mg |
$498 | 2023-09-19 | |
A2B Chem LLC | AE17459-5mg |
Adenanthin |
111917-59-0 | 98.5% | 5mg |
$844.00 | 2024-04-20 | |
eNovation Chemicals LLC | D511938-5mg |
Adenanthin |
111917-59-0 | 98% | 5mg |
$735 | 2024-05-24 | |
A2B Chem LLC | AE17459-1mg |
Adenanthin |
111917-59-0 | >98% | 1mg |
$837.00 | 2024-04-20 | |
eNovation Chemicals LLC | D511938-10mg |
Adenanthin |
111917-59-0 | 98% | 10mg |
$1365 | 2025-02-27 |
Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI) Littérature connexe
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
111917-59-0 (Kaur-16-ene-6,15-dione,1,7,11-tris(acetyloxy)-3-hydroxy-, (1a,3b,7b,11b)- (9CI)) Produits connexes
- 2229517-79-5(5-(1H-indazol-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 1804095-98-4(3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one)
- 1291358-34-3(2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline)
- 704-98-3(N-(2-fluorophenyl)methylguanidine)
- 2228406-83-3(3,3,4,4-tetrafluoro-2-oxobutanoic acid)
- 1251012-82-4(5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexane-1-carboxylic acid)
- 948551-71-1(Ethyl 3-(3-(2-((4-Cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate)
- 1344076-62-5(3-(dimethylamino)methyl-4-fluorobenzoic acid)
- 2171922-53-3(4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylpropanamido}but-2-ynoic acid)
- 2138122-53-7(Furan, 2-[1-(bromomethyl)cyclobutyl]tetrahydro-)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:111917-59-0)Adenanthin

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête